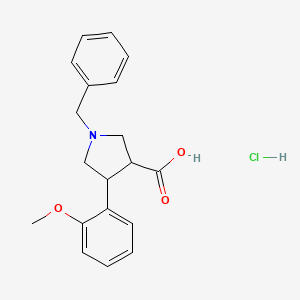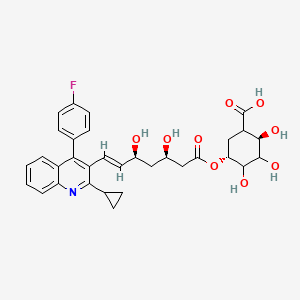
匹伐他汀酰基葡糖醛酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin Acyl Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. Pitavastatin Acyl Glucuronide is formed through the conjugation of Pitavastatin with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
科学研究应用
Pitavastatin Acyl Glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways and biotransformation of statins.
Biology: It helps in understanding the role of glucuronidation in drug metabolism and the formation of reactive metabolites.
Medicine: It is used to investigate the pharmacokinetics, efficacy, and safety of Pitavastatin and its metabolites.
Industry: It is used in the development of analytical methods for the detection and quantification of drug metabolites in biological samples .
作用机制
Target of Action
The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Mode of Action
The compound acts as an inhibitor of HMG-CoA reductase . By competitively inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This results in a compensatory increase in the expression of low-density lipoprotein receptors (LDLR) on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the cholesterol biosynthesis pathway . This leads to an intracellular depletion of sterols in hepatocytes . In response, the SREBP2 transcription factor is activated, inducing the expression of the LDLR and reducing LDL-cholesterol (LDL-C) levels . The compound can also affect the intracellular pool of isoprenoids and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The principal route of metabolism for this compound is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) with subsequent formation of a lactone . There is only minimal metabolism by the cytochrome P450 system . The compound is marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8 .
Result of Action
The compound’s action results in lower total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), non-high-density lipoprotein-cholesterol (non-HDL-C), and triglyceride (TG) plasma concentrations while increasing HDL-C concentrations . This ultimately reduces the risk of cardiovascular disease .
Action Environment
The action of the compound can be influenced by genetic differences in the OATP1B1 (organic-anion-transporting polypeptide 1B1) hepatic transporter . This transporter is encoded by the SCLCO1B1 gene (Solute Carrier Organic Anion Transporter family member 1B1) and has been shown to impact the compound’s pharmacokinetics .
生化分析
Biochemical Properties
Pitavastatin Acyl Glucuronide interacts with several enzymes, proteins, and other biomolecules. The principal metabolic pathway of Pitavastatin involves glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Cellular Effects
Pitavastatin Acyl Glucuronide, like other statins, has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels and ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Acyl Glucuronide exerts its effects at the molecular level through several mechanisms. More specifically, statin medications like Pitavastatin competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis .
Temporal Effects in Laboratory Settings
The effects of Pitavastatin Acyl Glucuronide change over time in laboratory settings. For instance, Pitavastatin has been shown to reduce noncalcified coronary plaque volume and inflammatory biomarkers over a period of two years .
Dosage Effects in Animal Models
The effects of Pitavastatin Acyl Glucuronide vary with different dosages in animal models. For instance, substantial levels of the glucuronide conjugate and the lactone form of Pitavastatin were detected in bile following intravenous administration of Pitavastatin to dogs .
Metabolic Pathways
Pitavastatin Acyl Glucuronide is involved in several metabolic pathways. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of Pitavastatin is further converted to Pitavastatin lactone by the rearrangement of the glucuronic acid moiety .
Transport and Distribution
Pitavastatin Acyl Glucuronide is transported and distributed within cells and tissues. The lactone forms of statins, including Pitavastatin, play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body .
Subcellular Localization
Given that Pitavastatin and its metabolites primarily act in the liver to inhibit cholesterol production , it can be inferred that Pitavastatin Acyl Glucuronide may also be localized to the liver cells where it exerts its effects.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Pitavastatin Acyl Glucuronide involves the conjugation of Pitavastatin with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .
Industrial Production Methods
Industrial production of Pitavastatin Acyl Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors equipped with controlled temperature, pH, and agitation systems to optimize the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity and yield .
化学反应分析
Types of Reactions
Pitavastatin Acyl Glucuronide undergoes several types of chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are influenced by the chemical structure of the acyl glucuronide and the conditions under which they occur .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide bond in the presence of water, often catalyzed by acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, such as a protein or amino acid, under physiological conditions.
Glycation: This reaction involves the non-enzymatic attachment of the acyl glucuronide to proteins, forming covalent adducts
Major Products Formed
The major products formed from these reactions include free Pitavastatin, glucuronic acid, and various protein adducts. These products can have significant implications for the pharmacokinetics and toxicity of Pitavastatin .
相似化合物的比较
Pitavastatin Acyl Glucuronide can be compared with other acyl glucuronides formed from different statins, such as Atorvastatin Acyl Glucuronide, Rosuvastatin Acyl Glucuronide, and Simvastatin Acyl Glucuronide.
Similarities
- All these compounds are formed through the glucuronidation of their respective parent statins.
- They undergo similar types of chemical reactions, including hydrolysis, transacylation, and glycation.
- They have similar applications in scientific research, particularly in the study of drug metabolism and pharmacokinetics .
Differences
Metabolic Stability: Pitavastatin Acyl Glucuronide may exhibit different metabolic stability compared to other acyl glucuronides, influencing its pharmacokinetics and toxicity profile.
Reactivity: The chemical reactivity of Pitavastatin Acyl Glucuronide can differ from other acyl glucuronides due to variations in their chemical structures
Conclusion
Pitavastatin Acyl Glucuronide is a significant metabolite of Pitavastatin with important implications for drug metabolism, pharmacokinetics, and toxicity. Its preparation, chemical reactions, and scientific research applications provide valuable insights into the biotransformation of statins and their effects on human health.
属性
CAS 编号 |
574752-66-2 |
|---|---|
分子式 |
C31H32FNO10 |
分子量 |
597.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(35)14-23(36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34-35,37-39H,5-6,13-14H2,(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
InChI 键 |
QBNFJKKTKRSBGF-SEKOGJSVSA-N |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4CC(C(C(C4O)O)O)C(=O)O)O)O)C5=CC=C(C=C5)F |
手性 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)C5=CC=C(C=C5)F |
同义词 |
1-[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoate] β-D-Glucopyranuronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



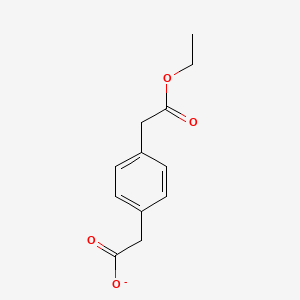
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

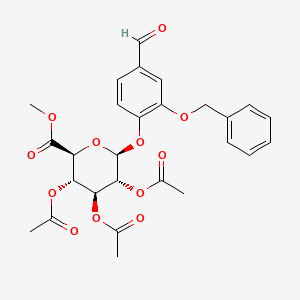



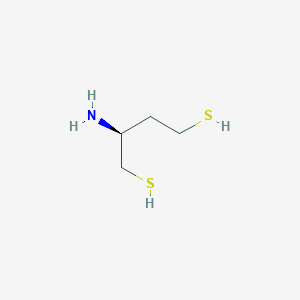
![2,2,2-trideuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146051.png)
